molecular formula C23H18BrClN2O3 B11560635 2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11560635
M. Wt: 485.8 g/mol
InChI Key: KUCCXOYJAVGMMD-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and chlorine atoms: Halogenation reactions using reagents such as bromine and chlorine gas or their derivatives.

    Formation of the imine linkage: This involves the condensation of an aldehyde or ketone with an amine under acidic or basic conditions.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-6-fluoroaniline: A similar compound with a fluorine atom instead of the benzoxazole moiety.

    4-hydroxy-3-methoxybenzaldehyde (vanillin): A simpler compound with a similar phenolic structure.

Uniqueness

2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is unique due to its combination of halogen atoms and the benzoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18BrClN2O3

Molecular Weight

485.8 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C23H18BrClN2O3/c1-11-5-4-6-18-21(11)27-23(30-18)15-9-14(7-8-17(15)28)26-10-16-12(2)20(25)13(3)19(24)22(16)29/h4-10,28-29H,1-3H3

InChI Key

KUCCXOYJAVGMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C)O

Origin of Product

United States

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